molecular formula C10H16N2 B11782322 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole

3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole

Cat. No.: B11782322
M. Wt: 164.25 g/mol
InChI Key: BZSZEXVDABAJAL-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an isobutyl group, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl hydrazine with a suitable vinyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The vinyl group allows for potential interactions with enzymes and receptors, leading to various biological effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-ethenyl-1-methyl-3-(2-methylpropyl)pyrazole

InChI

InChI=1S/C10H16N2/c1-5-10-7-9(6-8(2)3)11-12(10)4/h5,7-8H,1,6H2,2-4H3

InChI Key

BZSZEXVDABAJAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C=C)C

Origin of Product

United States

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